molecular formula C4H3F5O2 B1293375 Methyl pentafluoropropionate CAS No. 378-75-6

Methyl pentafluoropropionate

Cat. No.: B1293375
CAS No.: 378-75-6
M. Wt: 178.06 g/mol
InChI Key: JMKJCPUVEMZGEC-UHFFFAOYSA-N
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Mechanism of Action

  • In electronics: It effectively cleans electronic components .

Safety and Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

Biochemical Analysis

Biochemical Properties

Methyl pentafluoropropionate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, such as esterases and lipases. These enzymes catalyze the hydrolysis of this compound, leading to the formation of pentafluoropropionic acid and methanol. The interaction between this compound and these enzymes is crucial for its biochemical activity, as it influences the compound’s stability and reactivity in biological systems .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, such as kinases and phosphatases, which play a critical role in regulating cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or moisture, leading to the formation of pentafluoropropionic acid and methanol. Long-term exposure to this compound can result in changes in cellular function, such as alterations in metabolic activity and gene expression, which may have implications for its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage, inflammation, and disruption of metabolic processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of fatty acids and esters. It interacts with enzymes such as esterases and lipases, which catalyze its hydrolysis to pentafluoropropionic acid and methanol. These metabolic products can further participate in other biochemical reactions, contributing to the overall metabolic flux and regulation of metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biochemical activity and interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interactions with enzymes, proteins, and other biomolecules, as it determines the spatial context in which these interactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pentafluoropropionate is typically synthesized through the esterification of pentafluoropropionic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of pentafluoropropionic acid with methanol in large-scale reactors. The reaction mixture is then distilled to separate the ester from other by-products . The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl pentafluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and a base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Hydrolysis: Pentafluoropropionic acid and methanol.

    Reduction: Pentafluoropropanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives of pentafluoropropionic acid.

Comparison with Similar Compounds

Methyl pentafluoropropionate is unique due to its high fluorine content and ester functionality. Similar compounds include:

    Ethyl pentafluoropropionate: Similar in structure but with an ethyl group instead of a methyl group.

    Pentafluoropropionic acid: The parent acid of this compound.

    Pentafluoropropanol: The alcohol derivative of pentafluoropropionic acid.

Compared to these compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

methyl 2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKJCPUVEMZGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059930
Record name Methyl pentafluoropropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-75-6
Record name Methyl 2,2,3,3,3-pentafluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester
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Record name Methyl pentafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl pentafluoropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of fluorine atoms in Methyl pentafluoropropionate affect its reactivity compared to non-fluorinated esters?

A1: The research by Arthur and Gray [] investigates the hydrogen abstraction reactions of trifluoromethyl radicals with various esters, including this compound. Their findings demonstrate that the reactivity of the methoxy group in this compound towards hydrogen abstraction is significantly lower compared to non-fluorinated esters like Methyl acetate or Methyl formate. This reduced reactivity can be attributed to the electron-withdrawing nature of the fluorine atoms in this compound. The fluorine atoms create a partial positive charge on the carbonyl carbon, making it less susceptible to attack by the electrophilic trifluoromethyl radical. Additionally, the bulky perfluoroalkyl chain in this compound could also hinder the approach of the radical, further contributing to the observed decrease in reactivity.

Q2: Can this compound be used as a co-solvent in lithium-ion batteries, and if so, what advantages does it offer?

A2: Research by NASA [] highlights the potential of fluoroesters, including this compound, as co-solvents in lithium-ion battery electrolytes. When mixed with traditional alkyl carbonate solvents like Ethylene carbonate and Ethyl methyl carbonate, this compound contributes to improved low-temperature performance and enhanced high-temperature resilience in lithium-ion cells. The improved low-temperature performance can be attributed to the lower freezing point of this compound compared to alkyl carbonates, allowing for better ionic conductivity at lower temperatures. Furthermore, the low flammability of this compound, a characteristic common to halogenated compounds, contributes to the enhanced safety profile of the electrolyte mixture at higher temperatures. This makes this compound a promising candidate for developing safer and more robust lithium-ion batteries for various applications.

Q3: What is the rate constant for the hydrogen abstraction reaction of this compound with trifluoromethyl radicals at a specific temperature?

A3: Arthur and Gray [] determined the Arrhenius parameters for the hydrogen abstraction reaction of trifluoromethyl radicals with this compound. The rate constant (k2) can be calculated using the following equation:

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